magnesium;2,3-dimethylbut-1-ene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2,3-dimethylbut-1-ene;chloride is a compound that combines magnesium, 2,3-dimethylbut-1-ene, and chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2,3-dimethylbut-1-ene;chloride typically involves the reaction of 2,3-dimethylbut-1-ene with a magnesium halide, such as magnesium chloride. This reaction can be carried out under anhydrous conditions to prevent the hydrolysis of the magnesium compound. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions with oxygen or moisture.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the reaction conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2,3-dimethylbut-1-ene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Red
Eigenschaften
CAS-Nummer |
78424-78-9 |
---|---|
Molekularformel |
C6H11ClMg |
Molekulargewicht |
142.91 g/mol |
IUPAC-Name |
magnesium;2,3-dimethylbut-1-ene;chloride |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-5(2)6(3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
SOGVRRBRJHRRJS-UHFFFAOYSA-M |
Kanonische SMILES |
C[C-](C)C(=C)C.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.